Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is thieno[3,4-b]thiophene , a bicyclic system comprising two fused thiophene rings. The numbering begins at the sulfur atom of the first thiophene, proceeding clockwise, with the second thiophene fused at positions 3 and 4 of the first ring.
Substituents are assigned positions based on this numbering:
- Bromine atoms occupy positions 4 and 6.
- A carboxylate ester group is attached at position 2, with a dodecyl chain (C₁₂H₂₅) as the ester alkyl group.
The structural formula (Figure 1) depicts the bicyclic core with bromine atoms at positions 4 and 6, and the dodecyl ester at position 2. The molecule’s planar geometry facilitates π-π stacking, a feature critical for its electronic applications.
CAS Registry Number and Molecular Formula Validation
The compound’s identity is unambiguously defined by its CAS Registry Number 1098102-93-2 , universally recognized across chemical databases and commercial catalogs. Its molecular formula, C₁₉H₂₆Br₂O₂S₂ , is validated through mass spectrometry and elemental analysis, as reported by suppliers and academic studies.
The molecular weight of 510.35 g/mol aligns with the formula’s compositional analysis, accounting for two bromine atoms (79.904 g/mol each) and the dodecyl chain’s contribution (C₁₂H₂₅: 169.33 g/mol).
Synonym Identification Across Academic Literature
This compound is referenced under multiple synonyms in academic and industrial contexts, reflecting regional naming conventions and functional-group prioritization:
- 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid dodecyl ester : Emphasizes the carboxylic acid derivative and esterification.
- Thieno[3,4-b]thiophene-2-carboxylic acid, 4,6-dibromo-, dodecyl ester : Prioritizes the parent acid before substituents.
- DTCOO12-2Br : A shorthand notation used in materials science, where "DT" denotes dodecyl thiophene, "COO" the carboxylate group, and "2Br" the dibromo substitution.
These variants appear in synthetic chemistry publications, patent filings, and supplier catalogs, underscoring the compound’s role in organic electronics and polymer research. For instance, its use as a monomer in conjugated polymers is documented in studies exploring charge-transfer properties.
Properties
IUPAC Name |
dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOKPJYTDZFNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702202 | |
| Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098102-93-2 | |
| Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Synthesis
The synthesis typically begins with a brominated thieno[3,4-b]thiophene scaffold or its precursors. Key intermediates include 4,6-dibromothieno[3,4-b]thiophene or related bromo-substituted fused thiophenes. The selective bromination at the 4 and 6 positions is crucial for subsequent functionalization steps.
- Selective Bromination: Tetrabromothiophene derivatives are selectively lithiated at desired positions and then brominated to yield 4,6-dibromo derivatives. This step often uses organolithium reagents under controlled temperature and inert atmosphere conditions to ensure regioselectivity and high yield.
Acylation and Cyclization to Form the Fused Thiophene Core
According to the patent EP2129678B1, the preparation involves an acylation step where the bromo-thiophene moiety is acylated at the α-position using an alkyl acyl chloride (RCOCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3). The alkyl group R in this context can be a long-chain alkyl such as dodecyl to facilitate solubility and processability.
Acylation Reaction:
$$
\text{4,6-dibromo-thiophene} + \text{RCOCl} \xrightarrow[\text{AlCl}_3]{} \text{α-(R-acyl)-4,6-dibromo-thiophene}
$$Reaction with 2-Mercaptoacetate: The acylated intermediate is then reacted with 2-mercaptoacetate (HSCH2COOZ) to introduce a carboxymethylthio substituent, which undergoes base-catalyzed cyclization to form the fused thiophene ring system with a carboxylic acid moiety at the 2-position.
Decarboxylation: The carboxylic acid group formed during cyclization is then decarboxylated to yield the fused thiophene core with the desired substitution pattern.
Esterification to Form Dodecyl Ester
The final step involves esterification of the 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid with dodecanol to form the dodecyl ester.
Esterification Procedure:
The free acid is reacted with dodecan-1-ol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out under nitrogen atmosphere at room temperature or slightly elevated temperature for 20 hours or more.Workup and Purification:
After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried over sodium sulfate, and purified by silica gel column chromatography using a hexane/dichloromethane mixture as eluent.Yield and Purity:
This method yields the pure dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate as a light orange solid with yields around 74% and purity exceeding 97%.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Selective Bromination | Organolithium reagent, Br2, inert atmosphere | 4,6-Dibromothieno[3,4-b]thiophene | Regioselective lithiation critical |
| 2 | Acylation | RCOCl (alkyl acyl chloride), AlCl3 | α-(R-acyl)-4,6-dibromo-thiophene | R = dodecyl or other alkyl |
| 3 | Reaction with 2-Mercaptoacetate & Cyclization | HSCH2COOZ, base catalyst | Fused thiophene carboxylic acid intermediate | Base-catalyzed ring closure |
| 4 | Decarboxylation | Heating or chemical decarboxylation agents | Fused thiophene core with bromine substituents | Removes carboxyl group |
| 5 | Esterification | Dodecanol, DCC, DMAP, CH2Cl2, N2 atmosphere, RT, 20 h | This compound | Purified by silica gel chromatography |
Research Findings and Optimization Notes
The acylation step may produce regioisomeric mixtures; however, subsequent cyclization selectively converts the desired regioisomer, allowing separation from undesired by-products.
The use of long-chain alkyl groups such as dodecyl enhances the solubility and film-forming properties of the final compound, which is critical for its application in organic electronic devices.
Esterification via DCC/DMAP coupling is preferred over direct acid-alcohol condensation due to milder conditions and higher yields.
Storage conditions are critical to maintain compound stability: the product should be kept sealed in a dry, dark place at 2–8 °C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the ester group.
Scientific Research Applications
Organic Electronics
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily utilized in the synthesis of low band gap polymers for organic electronic devices. Its structural features allow it to serve as a building block for:
- Organic Photovoltaics (OPVs) : Used in the development of efficient solar cells.
- Organic Field Effect Transistors (OFETs) : Acts as a semiconductor material that enhances charge transport properties.
Case Study: Synthesis of Low Band Gap Polymers
A notable study involved the use of this compound in the synthesis of PTB7 and PCE10 polymers. These polymers have been shown to achieve high power conversion efficiencies in OPVs. The incorporation of this compound allows for better light absorption and charge mobility due to its unique thienothiophene structure.
Material Science
The compound's properties make it suitable for various applications in material science:
- Conductive Polymers : It contributes to the development of conductive materials used in flexible electronics.
- Sensor Technologies : Its conductive properties can be harnessed in sensor applications where electrical conductivity is crucial.
Research indicates that this compound can enhance the performance of bulk heterojunction solar cells. The compound's ability to facilitate efficient exciton dissociation and charge transport is critical for improving device efficiency.
Case Study: Performance Enhancement in Solar Cells
In a comparative study, solar cells incorporating this compound exhibited a significant increase in power conversion efficiency compared to devices using traditional materials. This enhancement is attributed to the compound's favorable energy levels and improved morphology when blended with fullerene derivatives.
Mechanism of Action
The mechanism of action of Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in organic electronics involves its ability to facilitate charge transfer and improve the efficiency of electronic devices. The compound’s molecular structure allows for effective π-π stacking and electron delocalization, which are crucial for its performance in optoelectronic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Variations
The compound is compared with analogues differing in ester chain length, halogen substituents, and fluorination. Key examples include:
Substituent Effects on Properties
Halogenation and Fluorination
- Bromine: The 4,6-dibromo substitution in the parent thienothiophene core enhances electron-withdrawing character, reducing the optical bandgap and improving charge transport in conjugated polymers .
- Fluorination: Introducing fluorine at position 3 (e.g., in n-octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate) further lowers the LUMO energy level, optimizing charge separation in OPVs .
Ester Chain Length
- Dodecyl vs. Shorter Chains: The dodecyl ester (C₁₂) offers superior solubility in nonpolar solvents (e.g., chloroform, toluene) compared to ethylhexyl (C₈) or octyl (C₈) esters, enabling uniform thin-film deposition . However, longer alkyl chains may reduce crystallinity, slightly compromising charge mobility .
- Ethylhexyl Esters : Shorter chains like 2-ethylhexyl balance solubility and intermolecular packing, making them preferred for bulk-heterojunction solar cells .
Optoelectronic Performance
- Photoluminescence (PL): Fluorinated derivatives (e.g., n-octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate) exhibit redshifted PL spectra due to enhanced conjugation and electron affinity .
- Bandgap Modulation: The optical bandgap of the dodecyl derivative (≈1.8 eV) is slightly wider than its fluorinated analogues (≈1.6 eV), as fluorine stabilizes the quinoidal structure, extending π-conjugation .
Biological Activity
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a compound of increasing interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 510.34 g/mol. Its structure includes a thiophene ring with bromine substituents that enhance its electronic properties, making it suitable for various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the thiophene ring allows this compound to act as a free radical scavenger. Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that this compound demonstrates antimicrobial activity against various bacterial strains. The bromine substituents may enhance its efficacy by disrupting bacterial cell membranes.
- Cell Proliferation Inhibition : Research has suggested that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibits growth of E. coli | |
| Anticancer | Induces apoptosis in cancer cells |
- Antioxidant Study : A study demonstrated that this compound effectively scavenged free radicals in vitro, significantly reducing oxidative damage in cellular models .
- Antimicrobial Activity : Testing against common pathogens like Escherichia coli revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .
- Cancer Cell Line Research : In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers .
Q & A
Q. What are the common synthetic methodologies for preparing Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate?
The synthesis typically involves two key steps:
Core Structure Formation : Palladium-catalyzed coupling of 4-bromothiophene-3-carboxylate derivatives with mercaptoacetate esters under optimized conditions (e.g., Pd₂dba₃, xantphos, DIPEA in toluene at 120°C) to form the thieno[3,4-b]thiophene backbone .
Esterification : Reaction of the carboxylate intermediate with dodecyl alcohol under standard esterification conditions (e.g., DCC/DMAP or acid catalysis) to introduce the dodecyl chain .
Key Data :
| Step | Yield | Conditions | Reference |
|---|---|---|---|
| Cyclization | 81–97% | Pd₂dba₃, xantphos, DIPEA, toluene | |
| Bromination | 60% | NBS in DMF |
Q. How is the purity and structure of this compound validated in academic research?
Researchers employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and ester linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₂₆Br₂O₂S₂: theoretical 510.3 g/mol) .
- Elemental Analysis : Confirmation of Br content (~31.3% by mass) .
Advanced Research Questions
Q. How do bromine substitutions at the 4,6-positions influence the electronic properties of thieno[3,4-b]thiophene derivatives?
Bromination introduces electron-withdrawing effects, lowering the LUMO energy and enhancing electron affinity. This modification is critical for charge transport in organic semiconductors. For example:
Q. What role does the dodecyl chain play in polymer solar cell applications?
The dodecyl chain serves dual purposes:
Solubility : Enhances solubility in organic solvents (e.g., chloroform, toluene), facilitating solution-processed device fabrication .
Morphology Control : Promotes nanoscale phase separation in bulk-heterojunction films, improving charge separation efficiency. Polymers with dodecyl substituents achieve higher power conversion efficiencies (PCEs) (e.g., 10–15%) compared to shorter-chain analogs .
Q. How do substitutions at the C3-position modulate photophysical properties?
Functionalization at C3 (e.g., methoxy, thiomethyl, or aryl groups) alters conjugation and steric effects:
- Photoluminescence (PL) : Methoxy groups increase PL quantum yields (Φₜ ≈ 0.45 in solution) by reducing non-radiative decay, while thiomethyl groups induce blue shifts (~20 nm) due to steric hindrance .
- Absorption Spectra : Substituents like phenyl (via Suzuki coupling) extend π-conjugation, shifting λₐᵦₛ to 550–600 nm .
Q. What challenges arise in reconciling contradictory data on charge mobility in polymers containing this monomer?
Discrepancies in reported hole mobilities (10⁻⁴–10⁻² cm²/V·s) often stem from:
- Polymer Side Chains : Bulky substituents (e.g., 2-ethylhexyl vs. dodecyl) disrupt backbone planarity, reducing mobility .
- Film Processing : Annealing conditions (temperature, solvent vapor treatment) significantly impact crystallinity and mobility measurements .
Mitigation Strategy : Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate morphology with electrical data .
Q. How can researchers optimize experimental designs for studying this compound in triplet-state applications?
For triplet-state studies (e.g., singlet fission):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
